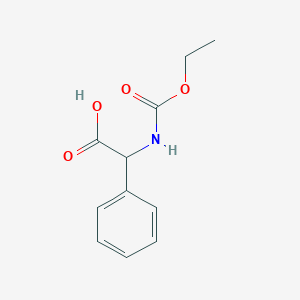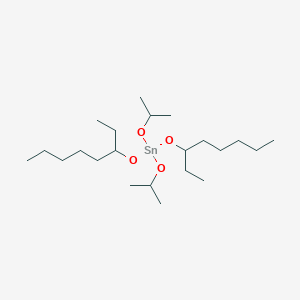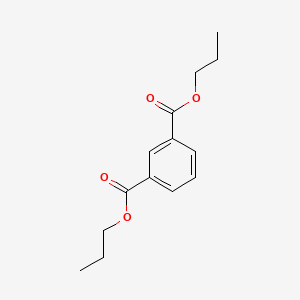
L-Cysteine, S-(2,5-dihydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(S-Cysteinyl)hydroquinone is a compound derived from the conjugation of hydroquinone and cysteine Hydroquinone is a well-known compound used in various applications, including skin lightening and as an intermediate in the synthesis of other chemicals Cysteine is an amino acid containing a thiol group, which allows it to form conjugates with other compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Cysteinyl)hydroquinone typically involves the reaction of hydroquinone with cysteine. One common method is the Michael addition reaction, where cysteine reacts with hydroquinone in the presence of a base. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the conjugate.
Industrial Production Methods: Industrial production of 2-(S-Cysteinyl)hydroquinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: 2-(S-Cysteinyl)hydroquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound back to its hydroquinone form.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the cysteinyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will regenerate hydroquinone.
科学的研究の応用
2-(S-Cysteinyl)hydroquinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a model compound to study redox reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular redox balance.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in skin lightening formulations and as a treatment for hyperpigmentation disorders.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2-(S-Cysteinyl)hydroquinone involves its ability to undergo redox reactions. The thiol group of cysteine can interact with various molecular targets, including enzymes and proteins, modulating their activity. The compound can also scavenge reactive oxygen species, thereby exerting antioxidant effects. In the context of skin lightening, it inhibits the enzyme tyrosinase, which is involved in melanin synthesis, leading to reduced pigmentation.
類似化合物との比較
2-(S-Glutathionyl)hydroquinone: Another thiol conjugate of hydroquinone, which has similar antioxidant properties.
2-(S-Cysteinyl)dopa: A related compound involved in melanin synthesis, with applications in studying pigmentation disorders.
Uniqueness: 2-(S-Cysteinyl)hydroquinone is unique due to its specific combination of hydroquinone and cysteine, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
39484-07-6 |
|---|---|
分子式 |
C9H11NO4S |
分子量 |
229.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
InChIキー |
PPIPYRLQCKPBQF-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |
正規SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)

![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)




![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)

![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)
![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)
